4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid
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Overview
Description
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzothiazole ring fused with a sulfonamide group, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid typically involves the reaction of 1,2-benzothiazole-3-sulfonamide with butanoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include elevated temperatures and specific pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzothiazole compounds. These products can have different properties and applications depending on the specific reaction and conditions used .
Scientific Research Applications
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in biological processes. The benzothiazole ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]butanoic acid
- 1,2,4-benzothiadiazine-1,1-dioxide compounds
Uniqueness
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is unique due to its specific structure, which combines a benzothiazole ring with a sulfonamide group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c14-10(15)6-3-7-12-11-8-4-1-2-5-9(8)18(16,17)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRQABOQRFCMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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